N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reactions: The benzo[d]thiazole and furan moieties are coupled using appropriate coupling agents and conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via alkylation, using reagents such as dimethylaminoethyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding the mechanisms of action of various biomolecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and reactivity could be harnessed to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrole-2-carboxamide
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to its combination of a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its reactivity and binding affinity for certain molecular targets, while the benzo[d]thiazole moiety may confer additional stability and specificity.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, a furan ring, and a benzo[d]thiazole moiety. The presence of these functional groups contributes to its biological activity.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 364.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that compounds with benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. A study evaluated various derivatives of benzothiazole, including the target compound, against a range of bacterial strains. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli .
- Enhanced activity attributed to the sulfonamide moiety, which inhibits dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate biosynthesis .
Antifungal Activity
The compound has shown promising antifungal effects. In vitro tests revealed:
- Effective inhibition against Fusarium oxysporum, with some derivatives outperforming commercial fungicides .
- A reported EC50 value indicating complete growth inhibition at concentrations around 50 µg/mL .
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Pathways : The sulfonamide group competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Cell Membrane Disruption : The furan ring may interact with cell membranes, increasing permeability and leading to cell death .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound was tested alongside established antibiotics. Results indicated:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Target Compound | 6.25 | Klebsiella pneumoniae |
Target Compound | 12.5 | Escherichia coli |
Control Antibiotic | 25 | Staphylococcus aureus |
This data supports the potential of the compound as an effective alternative in treating resistant bacterial infections.
Case Study 2: Antifungal Activity Assessment
A series of derivatives were evaluated for antifungal activity against Fusarium oxysporum. The findings were as follows:
Compound | EC50 (µg/mL) | Activity Level |
---|---|---|
Target Compound | 50 | Complete Inhibition |
Commercial Fungicide | 75 | Partial Inhibition |
These results suggest that the target compound may offer superior efficacy compared to traditional antifungal agents .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2.ClH/c1-19(2)9-10-20(16(21)12-6-5-11-24-12)17-18-15-13(25-17)7-4-8-14(15)26(3,22)23;/h4-8,11H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAJBJOYZZJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.